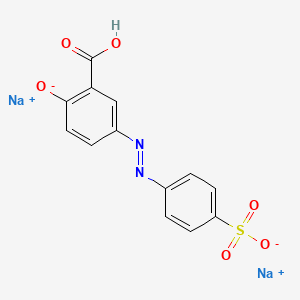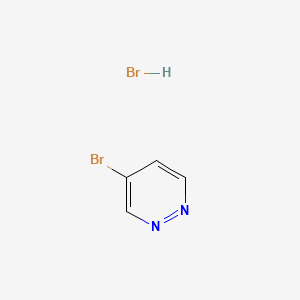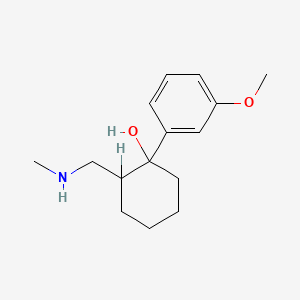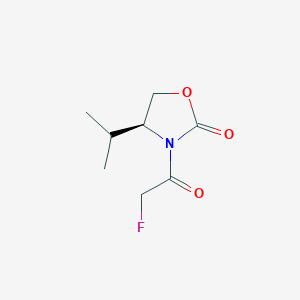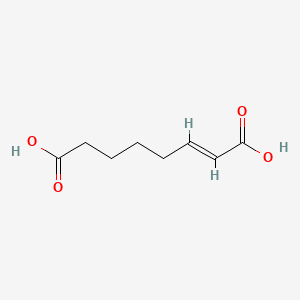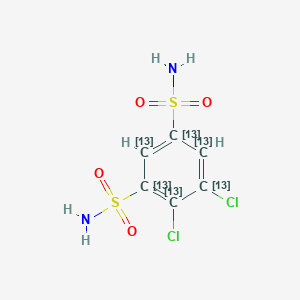
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine
Descripción general
Descripción
Synthesis Analysis
The synthesis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is typically achieved through the molecular fragments method, a process characterized by the condensation of appropriate precursors under controlled conditions. Huo Li-hua (2004) detailed the synthesis using elemental analysis, IR spectra, and UV absorption in CHCl_3, demonstrating specific absorptions at 758 and 854 nm attributed to Q-bands of H-aggregate and monomer, respectively, in fresh solution (Huo Li-hua, 2004).
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a central copper(II) ion coordinated to a naphthalocyanine ring. The presence of octabutoxy groups significantly influences the compound's electronic structure and optical properties, leading to specific UV-Vis absorption characteristics that are indicative of its unique molecular configuration.
Chemical Reactions and Properties
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine participates in various chemical reactions, including the electrocatalytic reduction of carbon dioxide, as demonstrated by A. Rios-Escudero et al. (2006). This study highlighted the steric and electronic effects of long alkyl chain substituents on the complex's structure and properties, including its role in the electrocatalytic reduction of carbon dioxide around -0.90 V versus Ag/AgCl (A. Rios-Escudero et al., 2006).
Aplicaciones Científicas De Investigación
Optical Properties and Aggregation Behavior : Huo Li-hua (2004) studied the synthesis and UV spectrum of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine, highlighting its unique absorptions and behavior in solutions over time, indicating potential for optical applications and studies of molecular aggregation (Huo Li-hua, 2004).
Gas Sensitivity and Langmuir Monolayers : A study by L. Huo et al. (2005) explored the use of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine in Langmuir monolayers and their sensitivity to gases like alcohols, suggesting applications in gas sensors (L. Huo et al., 2005).
Corrosion Inhibition : Masego Dibetsoe et al. (2015) researched its effects on the corrosion of aluminium in an acidic medium, indicating its potential use as a corrosion inhibitor (Masego Dibetsoe et al., 2015).
Photovoltaic Material in Organic Photodiodes : N. Ohtani et al. (2011) utilized Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine as a photovoltaic material in the active layer of organic photodiodes, suggesting its application in photovoltaic devices (N. Ohtani et al., 2011).
Infrared Spectroscopy and Surface Interaction : F. Mendizábal and M. Campos-Vallette (1998) studied its infrared spectra when deposited on a smooth copper surface, providing insights into its surface interaction and structural modifications (F. Mendizábal & M. Campos-Vallette, 1998).
Bi-Layer Structured Organic Photodetectors : N. Ohtani and S. Majima (2013) investigated its use in bi-layer structured organic photodetectors, highlighting its role in decreasing dark current and improving optical sensitivity (N. Ohtani & S. Majima, 2013).
Propiedades
IUPAC Name |
copper;5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H88N8O8.Cu/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4;/h25-40H,9-24,41-48H2,1-8H3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIWQZDKAOMTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H88CuN8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1353.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine | |
CAS RN |
155773-67-4 | |
| Record name | Copper(II)-5,9,14,18,23,27,32,36-octabutyloxy-2,3-naphthalocyanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3](/img/no-structure.png)
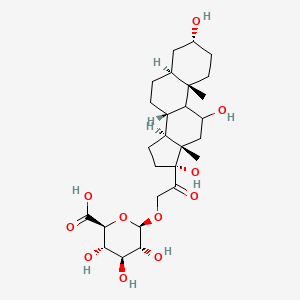
![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)
![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)
